molecular formula C18H14N6O3 B1227931 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide

Cat. No. B1227931
M. Wt: 362.3 g/mol
InChI Key: VMHHZDBQXJXGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide is a member of benzimidazoles.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Joshi et al. (2022) involved the synthesis of related pyrimidobenzimidazoles using cyclocondensation, providing insights into the structural properties and formation of such compounds (Joshi, Chauhan, Bhatt, & Dave, 2022).

Antimicrobial Properties

Molecular Structure and Hydrogen Bonding

  • Portilla et al. (2007) analyzed the molecular-electronic structure and hydrogen bonding in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, a compound structurally similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Antitubercular Activity

Anti-inflammatory Activity

  • Bhor and Sable (2022) synthesized derivatives of benzimidazoles and tested their anti-inflammatory activity using the rat-paw-oedema method (Bhor & Sable, 2022).

properties

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitro-3-pyrazolecarboxamide

Molecular Formula

C18H14N6O3

Molecular Weight

362.3 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C18H14N6O3/c1-23-16(15(10-19-23)24(26)27)18(25)20-12-8-6-11(7-9-12)17-21-13-4-2-3-5-14(13)22-17/h2-10H,1H3,(H,20,25)(H,21,22)

InChI Key

VMHHZDBQXJXGAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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